Infliximab

Ulcerative Colitis Mucosal Healing TNFα Inhibitor Comparative Efficacy

Infliximab (CAS 170277-31-3) is a chimeric IgG1κ monoclonal antibody that binds soluble and transmembrane TNFα with high avidity, forming stable complexes and mediating ADCC and CDC against mTNF-expressing cells. This Fc-mediated effector function critically differentiates it from etanercept (a TNFR2-Fc fusion lacking ADCC/CDC), which is ineffective in granulomatous diseases like Crohn's. In UC, infliximab achieves superior mucosal healing vs. adalimumab (OR 0.45 favoring infliximab). Optimal maintenance outcomes require concomitant immunomodulator therapy (azathioprine/methotrexate). Procure as part of a bundled therapeutic research strategy with matching immunosuppressive agents for disease-model fidelity.

Molecular Formula C7H7N3O2
Molecular Weight 0
CAS No. 170277-31-3
Cat. No. B1170848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfliximab
CAS170277-31-3
Molecular FormulaC7H7N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Infliximab (CAS 170277-31-3) Baseline Characteristics and Procurement Context for Scientific Research


Infliximab (CAS 170277-31-3) is a chimeric IgG1κ monoclonal antibody comprising human constant regions and murine variable regions that binds with high specificity to both soluble and transmembrane tumor necrosis factor-alpha (TNFα) [1]. Unlike the soluble TNF receptor fusion protein etanercept, infliximab forms stable, high-avidity complexes with TNFα and mediates antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) against cells expressing membrane-bound TNF [2]. Infliximab is administered intravenously with weight-based dosing, exhibits a terminal elimination half-life of approximately 8–9.5 days, and requires cold chain storage at 2–8°C .

Why Infliximab (CAS 170277-31-3) Cannot Be Simply Substituted with Alternative TNFα Inhibitors or Biosimilars


Substitution of infliximab with alternative TNFα inhibitors or even among infliximab biosimilars is precluded by critical differences in molecular structure, binding kinetics, Fc-mediated effector functions, immunogenicity profiles, and disease-specific efficacy outcomes. While infliximab and adalimumab share the same IgG1κ isotype, they differ in their epitope recognition, complex formation stoichiometry, and relative capacity to induce apoptosis and CDC [1]. Etanercept, a TNFR2-Fc fusion protein, lacks the Fc-mediated effector functions of monoclonal antibodies and shows no efficacy in granulomatous diseases such as Crohn's disease [2]. Even among infliximab biosimilars (e.g., CT-P13, SB2), subtle differences in glycosylation and aggregate content can influence immunogenicity and clinical outcomes, necessitating distinct procurement and therapeutic decisions [3].

Quantitative Differentiation Evidence for Infliximab (CAS 170277-31-3) Relative to Adalimumab and Etanercept


Superior Mucosal Healing Induction in Ulcerative Colitis: Infliximab vs. Adalimumab

In a systematic review and network meta-analysis of randomized controlled trials in ulcerative colitis (UC), infliximab demonstrated significantly superior induction of mucosal healing compared to adalimumab. The analysis pooled data from 12 RCTs and employed a Bayesian network meta-analysis framework to enable indirect treatment comparisons [1].

Ulcerative Colitis Mucosal Healing TNFα Inhibitor Comparative Efficacy

Comparative Clinical Remission Rates at 54 Weeks in Crohn's Disease: Infliximab vs. Adalimumab

A prospective, multicenter cohort study (GET-CRO-2010-01) directly compared infliximab (IFX) and adalimumab (ADA) in 72 patients with active Crohn's disease over 54 weeks. At study completion, clinical remission (CDAI ≤ 150) was achieved in 65% of the IFX group compared to 95% of the ADA group, with ADA demonstrating statistically significant superiority (p = 0.049) [1].

Crohn's Disease Clinical Remission Anti-TNF Therapy Comparative Effectiveness

Differential Fc-Mediated Effector Functions: Infliximab vs. Etanercept

In vitro assays demonstrate that infliximab and adalimumab (IgG1 mAbs) potently induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) against cells expressing membrane-bound TNF (mTNF), whereas etanercept (TNFR2-Fc fusion) lacks these effector functions entirely. Infliximab-mediated ADCC is significantly more potent than etanercept (p < 0.01) [1].

ADCC CDC Fc Receptor Binding Mechanism of Action

Immunogenicity and Anti-Drug Antibody Formation: Infliximab vs. Adalimumab

In the 54-week GET-CRO-2010-01 cohort study, anti-drug antibodies (ADAs) were detected in 16.7% (7/42) of infliximab-treated patients compared to only 6.7% (2/30) of adalimumab-treated patients [1]. This higher immunogenicity rate for infliximab is consistent with broader literature and may contribute to the observed higher loss of response rate (31% vs. 10%, p = 0.045) [1].

Immunogenicity Anti-Drug Antibodies Pharmacokinetics Treatment Persistence

Optimal Research and Procurement Applications for Infliximab (CAS 170277-31-3) Based on Quantitative Differentiation Evidence


Ulcerative Colitis Induction Therapy Requiring Rapid Mucosal Healing

In UC patients where achieving early mucosal healing is a critical therapeutic goal, infliximab is the preferred anti-TNFα agent based on network meta-analysis data demonstrating superiority over adalimumab (OR 0.45 for adalimumab vs. infliximab). Procurement of infliximab for UC induction protocols is justified by this quantitative advantage in mucosal healing rates [1].

Crohn's Disease Patients with High Risk of Immunogenicity Requiring Concomitant Immunosuppression

Real-world cohort data indicate that infliximab requires concomitant immunomodulator therapy (e.g., azathioprine or methotrexate) to achieve optimal maintenance of response comparable to adalimumab monotherapy (P = 0.002 for longer response with combination). This scenario necessitates procurement of both infliximab and appropriate immunosuppressive agents as a bundled therapeutic strategy [2].

Granulomatous Inflammatory Diseases (e.g., Sarcoidosis, Crohn's Disease) Where Fc-Mediated Effector Functions Are Required

In diseases characterized by granulomatous inflammation and pathogenic mTNF-expressing cells, monoclonal antibodies (infliximab, adalimumab) that mediate ADCC and CDC are required; etanercept is ineffective and contraindicated. Procurement decisions must exclude etanercept and prioritize infliximab or adalimumab based on disease-specific efficacy data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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